

Copper Citrate in the Control of *Venturia inaequalis*: Application Notes and Protocols

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Compound of Interest

Compound Name: *Copper citrate*

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Introduction

Apple scab, caused by the ascomycete fungus *Venturia inaequalis*, is one of the most economically significant diseases of apple crops worldwide.[1] Management of this pathogen traditionally relies on the application of fungicides. However, the emergence of fungicide resistance and environmental concerns necessitate the exploration of alternative and effective control agents. Copper-based fungicides have long been a staple in plant disease management due to their broad-spectrum activity and low risk of resistance development.[2]

Copper citrate is a complex copper compound characterized by a higher degree of dissociation compared to other copper products, which allows for its use at lower concentrations.[1][3] This document provides detailed application notes and experimental protocols for the use of **copper citrate** in controlling *Venturia inaequalis*.

Mechanism of Action

The primary mode of action for copper-based fungicides is the multi-site activity of copper ions (Cu^{2+}). These ions can interact with and denature various proteins and enzymes within the fungal cell, disrupting cellular processes. This non-specific mode of action is the reason for the low probability of resistance development. While the specific signaling pathways in *Venturia inaequalis* affected by **copper citrate** are not fully elucidated, the general mechanism of copper toxicity in fungi involves the disruption of enzyme function, interference with energy production, and damage to cellular structures.

Quantitative Data Summary

Specific EC50 values for **copper citrate** against *Venturia inaequalis* are not readily available in the reviewed literature. However, studies have demonstrated its efficacy in inhibiting mycelial growth at specific concentrations. For comparative purposes, data for other copper compounds against *V. inaequalis* are also presented.

Table 1: In Vitro Efficacy of **Copper Citrate** against *Venturia inaequalis* Mycelial Growth

Compound	Concentration (%)	Efficacy	Reference
Copper Citrate	0.1	Effective Inhibition	Aleksić et al., 2013[1]
Copper Citrate	0.2	Effective Inhibition	Aleksić et al., 2013[1]

Table 2: Post-Infection Efficacy of Other Copper Compounds against *Venturia inaequalis*

Compound	Concentration (mg/L)	Application Time (post-inoculation)	Efficacy	Reference
Copper Hydroxide	116	24 hours	Killed all primary stromata	Montag et al., 2006[4][5]
Copper Hydroxide	231	24 hours	Killed all primary stromata	Montag et al., 2006[4][5]
Copper Sulfate	-	24 hours	Less effective than Copper Hydroxide	Montag et al., 2006[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **copper citrate** against *Venturia inaequalis*. These protocols are adapted from established methodologies for fungicide testing.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the effect of **copper citrate** on the mycelial growth of *Venturia inaequalis* and to calculate the EC50 (Effective Concentration for 50% inhibition).

Materials:

- Pure culture of *Venturia inaequalis*
- Potato Dextrose Agar (PDA)
- **Copper citrate**
- Sterile distilled water
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Laminar flow hood
- Micropipettes and sterile tips

Procedure:

- Preparation of **Copper Citrate** Stock Solution: Prepare a stock solution of **copper citrate** in sterile distilled water. The concentration should be high enough to achieve the desired final concentrations in the agar.
- Preparation of Amended Media: Autoclave PDA and cool it to 45-50°C in a water bath. Add the appropriate volume of the **copper citrate** stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5% w/v). Pour the amended and non-amended (control) PDA into sterile Petri dishes.
- Inoculation: From the growing edge of an actively growing *V. inaequalis* culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (amended and control).

- Incubation: Seal the Petri dishes with parafilm and incubate them at 20-22°C in the dark.
- Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or at fixed intervals until the fungal growth in the control plates reaches the edge of the plate.
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(dc - dt) / dc] * 100$
 - Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
- EC50 Determination: Plot the percentage of inhibition against the logarithm of the **copper citrate** concentration. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: In Vitro Conidial Germination Assay

Objective: To determine the effect of **copper citrate** on the conidial germination of *Venturia inaequalis*.

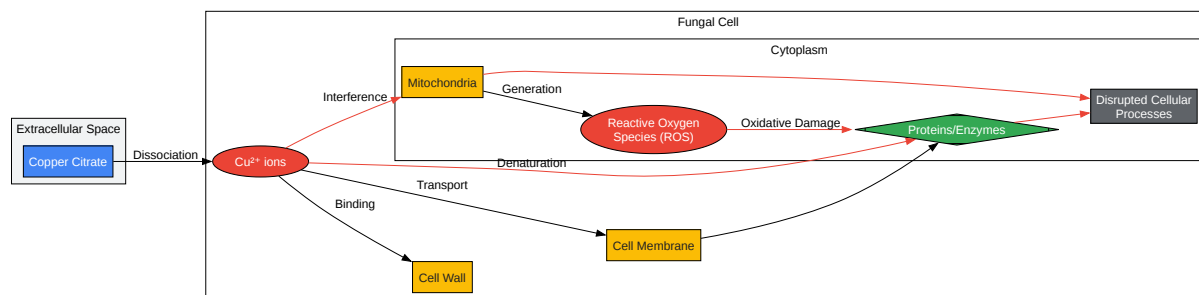
Materials:

- Conidial suspension of *Venturia inaequalis* (e.g., 1×10^5 conidia/mL)
- **Copper citrate** solutions at various concentrations
- Sterile distilled water (control)
- Glass microscope slides or multi-well plates
- Humid chamber
- Microscope

Procedure:

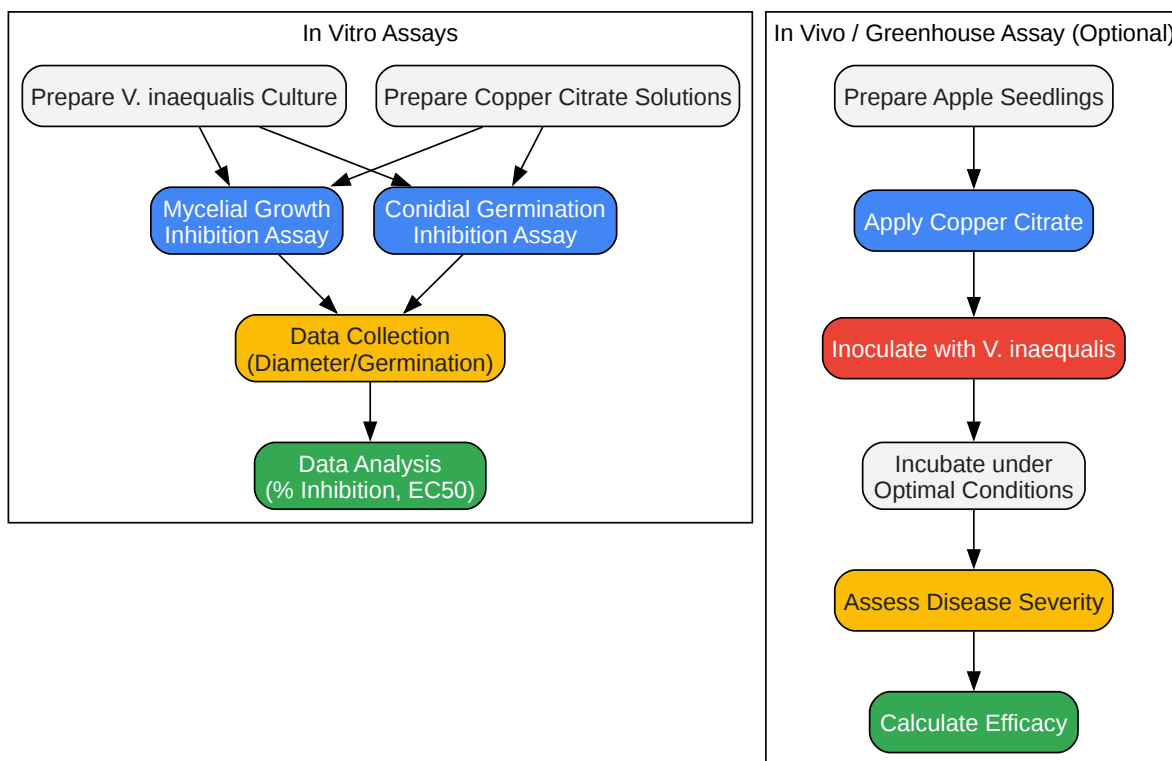
- Preparation of Conidial Suspension: Harvest conidia from a sporulating culture of *V. inaequalis* in sterile distilled water. Adjust the concentration of the suspension using a hemocytometer.
- Treatment Application: Mix equal volumes of the conidial suspension and the **copper citrate** solutions to achieve the desired final concentrations. For the control, mix the conidial suspension with sterile distilled water.
- Incubation: Place a drop of each mixture on a sterile glass slide or in the well of a multi-well plate. Incubate the slides/plates in a humid chamber at 18-20°C for 24-48 hours.
- Data Collection: Using a microscope, observe at least 100 conidia per replicate for germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
- Data Analysis: Calculate the percentage of germination inhibition for each concentration using the following formula:
 - Inhibition (%) = $[(gc - gt) / gc] * 100$
 - Where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

Visualizations



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Caption: General mechanism of copper toxicity in a fungal cell.



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Caption: Workflow for evaluating **copper citrate** efficacy.

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